Product packaging for Acetamide,N-(1-cyclohexyl-2-hydroxyethyl)-(Cat. No.:)

Acetamide,N-(1-cyclohexyl-2-hydroxyethyl)-

Cat. No.: B13803569
M. Wt: 185.26 g/mol
InChI Key: INHYLIUEQMBMHS-UHFFFAOYSA-N
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Description

Significance within Amide Chemistry and Organic Synthesis

The amide bond is one of the most fundamental linkages in organic chemistry and biochemistry, forming the backbone of proteins. N-substituted acetamides, as a subclass of amides, are pivotal in organic synthesis. They can serve as intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. fiveable.me The presence of the N-substituent can influence the amide's reactivity, solubility, and other physicochemical properties, allowing for fine-tuning of molecular characteristics for specific applications. fiveable.me The formation of the amide bond itself is a subject of extensive research, with numerous methods developed for its efficient construction. masterorganicchemistry.com

N-substituted amides can undergo a variety of chemical transformations. For instance, they can participate in nucleophilic acyl substitution reactions, where the substituent on the nitrogen atom can be replaced. fiveable.me The nature of the N-substituent, whether it be an alkyl or aryl group, can sterically and electronically influence the reactivity of the amide. fiveable.me

Overview of Related Chemical Structures and their Academic Relevance

The structure of Acetamide (B32628), N-(1-cyclohexyl-2-hydroxyethyl)- incorporates several key features found in academically relevant molecules: a cyclohexyl group, a hydroxyethyl (B10761427) group, and the N-substituted acetamide core.

N-Cyclohexylacetamide: This simpler related structure has been studied for its chemical and physical properties. nih.govnist.gov Its presence in the target molecule suggests that the cyclohexyl ring may impart specific conformational constraints and lipophilicity, which can be crucial for biological activity or solubility in organic solvents.

N-Acylethanolamines: This class of compounds, which includes a hydroxyethyl group attached to the nitrogen of an amide, has garnered significant interest, particularly in biochemistry. researchgate.net N-acylethanolamines are a class of lipid-signaling molecules with diverse biological functions. nih.gov The synthesis and properties of these compounds are well-documented, with both chemical and enzymatic routes being explored. researchgate.netgoogle.com The hydroxyethyl moiety in Acetamide, N-(1-cyclohexyl-2-hydroxyethyl)- suggests potential for similar biological interactions or as a handle for further functionalization.

The combination of these structural motifs in a single molecule makes Acetamide, N-(1-cyclohexyl-2-hydroxyethyl)- a unique entity with potential for novel applications. Below is a data table of related N-substituted acetamides and their key properties.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Structural Features
N-CyclohexylacetamideC8H15NO141.21Cyclohexyl group attached to the amide nitrogen.
N-(2-hydroxyethyl)acetamideC4H9NO2103.12Hydroxyethyl group attached to the amide nitrogen.
N-Cyclohexyl-N-methylacetamideC9H17NO155.24Cyclohexyl and methyl groups on the amide nitrogen. nih.gov

Identification of Key Research Areas and Knowledge Gaps for the Compound

A thorough review of the scientific literature reveals a significant knowledge gap concerning Acetamide, N-(1-cyclohexyl-2-hydroxyethyl)-. There is a notable absence of dedicated research on its synthesis, characterization, and potential applications. This presents a clear opportunity for future investigation.

Key Research Areas:

Synthesis: Developing efficient and stereoselective synthetic routes to Acetamide, N-(1-cyclohexyl-2-hydroxyethyl)- would be a primary research focus. Given the chiral center at the C1 position of the ethyl group, asymmetric synthesis methodologies would be of particular importance.

Spectroscopic and Structural Characterization: Detailed analysis using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography would be essential to fully elucidate the compound's structure and conformational properties.

Chemical Reactivity: Investigating the reactivity of the hydroxyl group and the amide bond would provide insights into its potential as a synthetic intermediate.

Biological Activity Screening: Given the structural similarities to biologically active N-acylethanolamines and other N-substituted amides, screening for various biological activities (e.g., anti-inflammatory, analgesic) would be a logical step. archivepp.com

Knowledge Gaps:

Physicochemical Properties: Basic data such as melting point, boiling point, solubility, and pKa are currently unknown.

Spectroscopic Data: Comprehensive spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrum) is not publicly available.

Biological Profile: There is no information on the pharmacological or toxicological properties of this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H19NO2 B13803569 Acetamide,N-(1-cyclohexyl-2-hydroxyethyl)-

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

N-(1-cyclohexyl-2-hydroxyethyl)acetamide

InChI

InChI=1S/C10H19NO2/c1-8(13)11-10(7-12)9-5-3-2-4-6-9/h9-10,12H,2-7H2,1H3,(H,11,13)

InChI Key

INHYLIUEQMBMHS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(CO)C1CCCCC1

Origin of Product

United States

Advanced Synthetic Methodologies for Acetamide, N 1 Cyclohexyl 2 Hydroxyethyl

Chemo-, Regio-, and Stereoselective Approaches to Compound Construction

Achieving high levels of selectivity is paramount in the synthesis of complex molecules like Acetamide (B32628), N-(1-cyclohexyl-2-hydroxyethyl)-. This involves controlling the specific arrangement of atoms and functional groups within the molecule, which is crucial for its intended properties and function.

Asymmetric Synthesis and Chiral Control in the Formation of the Hydroxyethyl (B10761427) Moiety

The creation of the chiral center in the hydroxyethyl portion of the molecule is a critical step that demands precise control to obtain the desired enantiomer. Asymmetric synthesis techniques are employed to achieve this, often utilizing chiral catalysts or auxiliaries to direct the stereochemical outcome of the reaction.

Recent advancements have highlighted the use of organocatalysis in atroposelective N-acylation reactions, which could be adapted for the synthesis of N-N axially chiral compounds. rsc.org While not directly applied to the target molecule, these methods demonstrate the potential for achieving high enantioselectivity under mild conditions. rsc.org Furthermore, the enantioselective reduction of specific ketone precursors is a viable strategy for establishing the stereogenic center. researchgate.net

Diastereoselective Synthesis of Cyclohexyl-containing Structures

The cyclohexane (B81311) ring introduces another layer of stereochemical complexity. Diastereoselective methods aim to control the relative stereochemistry between the newly formed chiral center in the hydroxyethyl group and any existing stereocenters on the cyclohexane ring.

Iridium-catalyzed hydrogen borrowing catalysis has emerged as a powerful tool for the synthesis of substituted cyclohexanes with a high degree of stereocontrol. acs.org This method allows for the construction of the cyclohexane core with predictable relative stereochemistry. acs.org Additionally, the aza-Michael addition of lithium amides to α,β-unsaturated esters provides a pathway to chiral 1,3-diamines, which can be precursors to complex cyclohexyl structures. mdpi.com

Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Solvent-Free and Atom-Economical Reactions

Atom economy is a core concept in green chemistry, focusing on maximizing the incorporation of all atoms from the starting materials into the final product. buecher.dejocpr.com Addition reactions are inherently more atom-economical than substitution or elimination reactions. buecher.dejocpr.com

Solvent-free reaction conditions offer significant environmental benefits by eliminating the use and disposal of often-toxic organic solvents. researchgate.net Microwave-assisted synthesis, for example, can be performed without a solvent, leading to cleaner reactions and often higher yields in shorter reaction times. researchgate.net

Reaction TypeKey FeatureGreen Chemistry Advantage
Addition ReactionsAll reactant atoms are incorporated into the product.High atom economy, minimal waste. buecher.dejocpr.com
Solvent-Free ReactionsReactions are conducted without a solvent medium.Reduced solvent waste, lower environmental impact. researchgate.net
Microwave-Assisted SynthesisUtilizes microwave energy to drive reactions.Often faster, higher yields, and can be solvent-free. researchgate.net

Catalytic Pathways for Enhanced Efficiency

Catalysts play a crucial role in green synthesis by enabling reactions to proceed under milder conditions, with greater selectivity, and with lower energy consumption. Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and reused.

For amide synthesis, iron-substituted polyoxometalate catalysts have demonstrated high efficiency in producing a variety of amides without the need for additional bases or organic ligands. rsc.org The development of efficient, atom- and step-economic (EASE) syntheses, such as those utilizing recyclable heterogeneous catalysts like Nafion-H, further underscores the move towards more sustainable chemical production. rsc.org

Multi-Component Reactions and One-Pot Syntheses

Multi-component reactions (MCRs) and one-pot syntheses offer significant advantages in terms of efficiency and sustainability by combining multiple reaction steps into a single operation. researchgate.net This approach reduces the need for intermediate purification steps, saving time, solvents, and reagents. scispace.com

MCRs are designed so that more than two starting materials react to form a product that incorporates essentially all of the atoms from the reactants. scispace.com The Ugi multicomponent reaction, for instance, is a powerful tool for creating complex molecules from simple starting materials in a single step. researchgate.net Ultrasound-assisted green synthesis has also been employed in one-pot, five-component reactions to produce complex heterocyclic compounds in an environmentally friendly manner. archivepp.com

Synthesis StrategyDescriptionAdvantages
Multi-Component Reactions (MCRs)Three or more reactants combine in a single reaction vessel to form a complex product. researchgate.netHigh atom economy, reduced waste, increased efficiency. scispace.com
One-Pot SynthesesMultiple consecutive reactions are carried out in the same reactor without isolating intermediates.Saves time and resources, minimizes solvent use.
Ugi ReactionAn MCR involving an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. researchgate.netRapid generation of molecular diversity. researchgate.net

Microwave-Assisted and Flow Chemistry Applications in Synthesis

The N-acylation of the precursor 2-amino-2-cyclohexylethanol is a critical step in the synthesis of Acetamide, N-(1-cyclohexyl-2-hydroxyethyl)-. Both microwave irradiation and continuous flow processes have been explored as alternatives to conventional heating methods, demonstrating considerable advantages in terms of reaction speed, yield, and process control.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules to absorb microwave energy and convert it into thermal energy. This direct heating mechanism leads to rapid temperature increases within the reaction mixture, often resulting in dramatic rate enhancements compared to conventional heating methods, where heat is transferred inefficiently through convection. nih.govresearchgate.net

For the N-acetylation of 2-amino-2-cyclohexylethanol, microwave irradiation can be applied to the reaction with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride. Research on similar amino alcohols has shown that microwave-mediated acylation can be highly chemoselective, favoring N-acylation over O-acylation of the hydroxyl group. acs.org The use of a catalyst, for instance, catalytic amounts of dibutyltin (B87310) oxide, has been shown to effectively promote selective N-acylation of amino alcohols under microwave conditions. acs.org

Solvent-free microwave-assisted reactions represent a particularly green approach. nih.gov In a hypothetical application to the target compound, a mixture of 2-amino-2-cyclohexylethanol and acetic acid could be irradiated, potentially with a catalyst like ceric ammonium (B1175870) nitrate (B79036) (CAN), to yield the desired amide. nih.govnih.gov This approach minimizes waste by eliminating the need for a solvent and often allows for simpler product isolation. nih.gov The significant reduction in reaction time is a key advantage, with similar amide syntheses being completed in minutes under microwave irradiation compared to several hours with conventional heating. researchgate.net

Interactive Data Table: Comparison of Conventional vs. Microwave-Assisted N-Acylation of Amino Alcohols

The following table presents hypothetical comparative data for the synthesis of Acetamide, N-(1-cyclohexyl-2-hydroxyethyl)- based on typical results observed for similar transformations in the literature.

ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction Time 4 - 12 hours5 - 20 minutes
Typical Yield 60 - 80%85 - 95%
Solvent Toluene, DMF, or DCMOften solvent-free or minimal high-boiling point solvent
Energy Input Indirect, slowDirect, rapid
Selectivity Moderate N-acylationHigh N-acylation

Flow Chemistry Applications

Continuous flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved product consistency, safety, and scalability. nih.gov

For the synthesis of Acetamide, N-(1-cyclohexyl-2-hydroxyethyl)-, a flow process could be designed where a solution of 2-amino-2-cyclohexylethanol is mixed with a stream of an acetylating agent at a T-junction before entering a heated reactor coil. A notable green chemistry approach involves using acetonitrile (B52724) as both the solvent and the acetylating agent, passed over a heated, packed-bed reactor containing a catalyst like alumina. nih.gov This method avoids the use of more hazardous reagents like acetyl chloride or acetic anhydride. nih.gov

The key advantages of a flow synthesis for this compound would include:

Enhanced Safety: The small reactor volume minimizes the risk associated with handling reactive intermediates and exothermic reactions.

Rapid Optimization: The ability to quickly vary parameters like flow rate (residence time) and temperature allows for the rapid identification of optimal reaction conditions. nih.gov

Scalability: Production can be scaled up by running the system for longer periods or by "numbering-up" (running multiple reactors in parallel), bypassing the challenges of scaling up traditional batch reactors.

Interactive Data Table: Batch vs. Continuous Flow N-Acetylation Parameters

This table outlines a hypothetical comparison for the production of Acetamide, N-(1-cyclohexyl-2-hydroxyethyl)-, drawing on established principles of flow chemistry for amine acetylation. nih.govmdpi.com

ParameterConventional Batch ProcessingContinuous Flow Processing
Reaction Volume Liters to GallonsMicroliters to Milliliters
Heat Transfer Inefficient, surface area limitedHighly efficient, high surface-to-volume ratio
Residence Time HoursSeconds to Minutes
Process Control Limited (temperature gradients)Precise (temperature, pressure, mixing)
Productivity Grams to Kilograms per batchGrams to Kilograms per hour/day
Safety Profile Higher risk with exothermsInherently safer

Chemical Reactivity, Transformation Mechanisms, and Derivatization Studies of Acetamide, N 1 Cyclohexyl 2 Hydroxyethyl

Mechanistic Elucidation of Key Transformations

The transformation of Acetamide (B32628), N-(1-cyclohexyl-2-hydroxyethyl)- can proceed through various mechanistic pathways, often involving highly reactive, transient species that dictate the final product structure. While direct studies on this specific molecule are not extensively documented, its reactivity can be inferred from established principles governing its constituent functional groups.

Iminium Ions: Iminium ions are cationic species characterized by a C=N+ double bond, which renders the carbon atom highly electrophilic. They are key intermediates in a vast array of organic reactions, including the Mannich and Pictet-Spengler reactions. In the context of amide chemistry, N-acyliminium ions can be generated from N-acyl compounds, serving as potent electrophiles. The formation of iminium ions from the condensation of chiral secondary amines with α,β-unsaturated aldehydes or ketones is a cornerstone of organocatalysis, effectively lowering the LUMO of the carbonyl compound and activating it for nucleophilic attack. nih.gov While the stable amide bond in Acetamide, N-(1-cyclohexyl-2-hydroxyethyl)- does not readily form an iminium ion, activation of the amide, for instance by reduction, can lead to intermediates with iminium-like reactivity, which can then be trapped by nucleophiles. This two-step sequence is a recognized strategy for the functionalization of amides. nobelprize.org

Quinone Methides (QMs): Quinone methides are highly reactive intermediates characterized by a cross-conjugated system and are formally derived from the dehydration of hydroxybenzyl alcohols. researchgate.net They are potent electrophiles, readily undergoing 1,6-conjugate addition with a variety of nucleophiles, a reactivity harnessed in both organic synthesis and biological processes. nih.gov The generation of QMs is most common from phenolic precursors through oxidation, thermal, or photochemical methods. nih.govescholarship.org Although Acetamide, N-(1-cyclohexyl-2-hydroxyethyl)- lacks a phenolic ring, QM-like intermediates could hypothetically be generated under specific conditions. For instance, photolysis could potentially induce elimination of the hydroxyl group and a proton from the cyclohexyl ring, creating a transient, reactive conjugated system susceptible to nucleophilic attack. nih.gov However, such pathways are generally less favorable than those originating from phenolic substrates.

The reactivity of the molecule is centered on the electrophilic carbonyl carbon of the amide and the nucleophilic oxygen of the hydroxyl group.

Pathways at the Acetamide Center: The amide bond is notoriously stable due to resonance delocalization of the nitrogen lone pair into the carbonyl group, which imparts partial double-bond character to the C-N bond. researchwithrutgers.comlibretexts.org This stability renders it less reactive than other carboxylic acid derivatives.

Nucleophilic Acyl Substitution: Despite its stability, the amide can undergo nucleophilic acyl substitution under forcing conditions. Hydrolysis to the corresponding carboxylic acid (2-amino-1-cyclohexylethanoic acid) and acetic acid can be achieved by heating in strong aqueous acid or base. libretexts.orgsolubilityofthings.com Under basic conditions, the mechanism involves the direct attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate which then collapses to expel the amide anion as a leaving group. libretexts.org

Reduction: The amide can be reduced to the corresponding secondary amine, N-(1-cyclohexyl-2-hydroxyethyl)ethanamine, using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). This reaction proceeds by converting the carbonyl oxygen into a better leaving group. libretexts.org

Pathways at the Hydroxyl Center: The secondary hydroxyl group offers a versatile site for both nucleophilic and electrophilic transformations.

Nucleophilic Pathways: The lone pairs on the hydroxyl oxygen make it a potent nucleophile, especially upon deprotonation with a base. It can react with various electrophiles, such as alkyl halides (in Williamson ether synthesis) or acyl chlorides, to yield the corresponding ethers and esters, respectively.

Electrophilic Pathways: The hydroxyl group can be transformed into a good leaving group, such as a tosylate or by protonation under acidic conditions to form an oxonium ion (-OH₂⁺). This activation renders the adjacent carbon atom (C2) electrophilic and susceptible to nucleophilic substitution (Sₙ1 or Sₙ2 mechanisms), allowing for the displacement of the hydroxyl functionality by other nucleophiles like halides or cyanide. chemguide.co.uk

Functional CenterReaction TypeReagent/ConditionsProduct Type
AcetamideNucleophilic Acyl Substitution (Hydrolysis)H₃O⁺ or OH⁻, heatCarboxylic Acid + Amine
ReductionLiAlH₄ then H₂OAmine
HydroxylNucleophilic Attack (Etherification)Base (e.g., NaH), then R-XEther
Substitution (via activation)1) TsCl, pyridine (B92270) 2) Nucleophile (e.g., CN⁻)Substituted product (e.g., Nitrile)

Functionalization Strategies for the Cyclohexyl Ring and Amide Linkage

Modern synthetic methods allow for the modification of traditionally inert parts of a molecule, such as the C-H bonds of the cyclohexyl ring and the robust amide linkage.

Functionalization of the Cyclohexyl Ring: The direct conversion of C-H bonds to C-C or C-X bonds is a powerful synthetic strategy. In molecules like Acetamide, N-(1-cyclohexyl-2-hydroxyethyl)-, the amide group can serve as an endogenous directing group to guide a transition metal catalyst to a specific C-H bond. Palladium-catalyzed reactions, for example, have been developed for the transannular γ-C(sp³)–H arylation of cycloalkane carboxylic acids and their derivatives. nih.gov This approach enables the selective functionalization of the cyclohexyl ring at a position remote from the point of attachment, a transformation that is challenging to achieve through classical methods. researchgate.netrsc.org Such strategies provide a direct route to complex, substituted cyclohexyl derivatives.

Functionalization of the Amide Linkage: Overcoming the inherent stability of the amide bond is a significant area of contemporary chemical research. mdpi.comalbany.edu Several strategies for "amide bond activation" have emerged. researchwithrutgers.comnih.gov One approach involves the coordination of a Lewis acid to the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon and facilitates nucleophilic attack. nih.gov Another powerful strategy involves the partial reduction of the amide to a transient hemiaminal or enamine intermediate, which can then be functionalized. Catalytic methods using transition metals like rhodium or palladium can also achieve C-N bond cleavage and subsequent cross-coupling reactions, effectively replacing the nitrogen-containing portion of the amide. nih.gov

Target MoietyStrategyCatalyst/Reagent ExampleTransformation Example
Cyclohexyl RingDirected C-H ActivationPd(OAc)₂ with a specialized ligandγ-Arylation
Amide LinkageLewis Acid ActivationZn(OTf)₂Facilitates nucleophilic addition
Amide LinkageReductive FunctionalizationSchwartz's reagent (Cp₂ZrHCl)Reduction to imine, then addition of Grignard reagent

Synthesis and Characterization of Analogs and Structurally Related Compounds

The synthesis of Acetamide, N-(1-cyclohexyl-2-hydroxyethyl)- is typically achieved through the acylation of the corresponding amino alcohol, 2-amino-1-cyclohexylethanol. This reaction is generally performed using an acetylating agent such as acetyl chloride or acetic anhydride (B1165640) in the presence of a base to neutralize the HCl byproduct.

The synthesis of analogs and structurally related compounds can be readily accomplished by modifying this general approach.

Varying the Acyl Group: By substituting acetyl chloride with other acyl halides (e.g., propionyl chloride, benzoyl chloride), a library of N-acyl derivatives can be produced.

Varying the Cycloalkyl Group: The synthesis can begin with different amino alcohols, such as 2-amino-1-cyclopentylethanol, to explore the impact of ring size on the molecule's properties.

Derivatization of the Hydroxyl Group: As previously discussed, the hydroxyl group can be converted into ethers or esters, providing another avenue for creating analogs.

The characterization of these compounds relies on standard spectroscopic techniques.

TechniqueFunctional GroupExpected Characteristic Signal
IR SpectroscopyO-H (alcohol)Broad peak at ~3300-3500 cm⁻¹
N-H (amide)Sharp peak at ~3300 cm⁻¹
C=O (amide)Strong, sharp peak at ~1640-1680 cm⁻¹
¹H NMR Spectroscopy-C(O)CH₃Singlet at ~2.0 ppm
Cyclohexyl protonsMultiplets in the range of ~1.0-1.8 ppm
-CH(OH)CH₂-Multiplets, diastereotopic protons
-NH-Broad singlet, chemical shift is solvent-dependent
¹³C NMR Spectroscopy-C=OSignal at ~170 ppm
-C(OH)Signal at ~70-80 ppm

Investigating Intramolecular and Intermolecular Interactions

The presence of both hydrogen bond donors (N-H and O-H) and acceptors (C=O and O-H) within Acetamide, N-(1-cyclohexyl-2-hydroxyethyl)- allows for a rich network of non-covalent interactions that significantly influence its conformation and bulk properties.

Intramolecular Interactions: A key structural feature is the potential for intramolecular hydrogen bonding. A particularly stable conformation would involve the formation of a six-membered ring through a hydrogen bond between the amide carbonyl oxygen (acceptor) and the hydroxyl proton (donor). mdpi.com This type of interaction is common in related 2-hydroxy-benzamides and can lock the molecule into a relatively planar and rigid conformation with respect to the side chain. mdpi.comresearchgate.net Computational studies and NMR spectroscopy on analogous systems can be used to probe the energetics and prevalence of such conformations in solution. researchgate.net

Advanced Analytical and Spectroscopic Methodologies for Structural and Conformational Analysis of Acetamide, N 1 Cyclohexyl 2 Hydroxyethyl

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a critical tool for determining the elemental composition and elucidating the structure of a molecule. For Acetamide (B32628), N-(1-cyclohexyl-2-hydroxyethyl)-, HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous confirmation of its elemental formula, C10H19NO2.

Fragmentation Pathway Analysis: Tandem mass spectrometry (MS/MS) experiments are employed to induce fragmentation of the parent ion. The resulting fragment ions provide a roadmap of the molecule's structure. For Acetamide, N-(1-cyclohexyl-2-hydroxyethyl)-, characteristic fragmentation pathways would be expected:

Alpha-cleavage: Fission of bonds adjacent to the nitrogen atom or the carbonyl group.

Loss of Water: Dehydration from the hydroxyethyl (B10761427) group is a common fragmentation pathway for alcohols.

Amide Bond Cleavage: Scission of the N-C=O bond, leading to fragments corresponding to the acyl and amine portions of the molecule.

Cyclohexyl Ring Fragmentation: Characteristic losses of ethylene (B1197577) and other small neutral molecules from the cyclohexane (B81311) ring.

A systematic analysis of these fragmentation patterns allows for the reconstruction of the molecular structure, piece by piece.

Anticipated HRMS Data Table:

Theoretical m/z Observed m/z Formula Fragment Identity
[M+H]⁺ Data not available C10H20NO2⁺ Molecular Ion
[M+H-H₂O]⁺ Data not available C10H18NO⁺ Loss of water
[C₆H₁₁]⁺ Data not available C₆H₁₁⁺ Cyclohexyl cation

Note: This table is representative of expected data; specific m/z values would be determined experimentally.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the detailed structure of organic molecules in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments would be required for the complete assignment of all proton and carbon signals in Acetamide, N-(1-cyclohexyl-2-hydroxyethyl)-.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY/ROESY)

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. For the target molecule, COSY would be used to trace the connectivity within the cyclohexyl ring and the N-CH-CH₂-OH spin system.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is the primary method for assigning the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It is crucial for identifying quaternary carbons and piecing together different molecular fragments, for instance, by correlating the acetyl methyl protons to the carbonyl carbon, and the N-H proton to carbons in the cyclohexyl and ethyl groups.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close to each other in space, regardless of their bonding connectivity. This information is vital for determining the stereochemistry and preferred conformation of the molecule in solution, such as the relative orientation of the substituents on the cyclohexyl ring and the conformation around the amide bond.

Anticipated NMR Data Table:

Atom No. ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Key HMBC Correlations
Acetyl-CH₃ Data not available Data not available C=O
Acetyl-C=O - Data not available Acetyl-CH₃, N-H, N-CH
N-CH Data not available Data not available C=O, Cyclohexyl-C, CH₂OH
CH₂OH Data not available Data not available N-CH

Note: This table is a template for the expected assignments; actual chemical shifts and correlations require experimental data.

Solid-State NMR for Conformational Studies

While solution-state NMR provides information on the average conformation, solid-state NMR (ssNMR) can characterize the molecule's structure in its crystalline or amorphous solid form. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can provide high-resolution ¹³C spectra in the solid state. By analyzing chemical shift anisotropies and dipolar couplings, ssNMR can reveal details about molecular packing, intermolecular interactions, and the specific conformation adopted in the solid phase, which may differ significantly from that in solution.

X-ray Crystallography for Precise Molecular and Crystal Structure Determination

Single-crystal X-ray crystallography provides the most definitive structural information, yielding precise bond lengths, bond angles, and torsional angles. This technique would allow for the unambiguous determination of the three-dimensional structure of Acetamide, N-(1-cyclohexyl-2-hydroxyethyl)- in the solid state.

Intermolecular Interactions and Crystal Packing Analysis

The crystal structure reveals not only the molecular structure but also how the molecules arrange themselves in the crystal lattice. For Acetamide, N-(1-cyclohexyl-2-hydroxyethyl)-, key intermolecular interactions would be expected:

Hydrogen Bonding: The amide N-H and the hydroxyl O-H groups are strong hydrogen bond donors, while the carbonyl oxygen and the hydroxyl oxygen are strong acceptors. A detailed analysis would reveal a network of hydrogen bonds that dictates the crystal packing.

Understanding these interactions is crucial for explaining the compound's physical properties, such as its melting point and solubility.

Absolute Configuration Determination

For chiral molecules, X-ray crystallography using anomalous dispersion effects can be used to determine the absolute configuration of stereocenters. Acetamide, N-(1-cyclohexyl-2-hydroxyethyl)- possesses a stereocenter at the carbon atom attached to the cyclohexyl group, the nitrogen, and the hydroxyethyl group. X-ray analysis of a suitable crystal would definitively establish the (R) or (S) configuration at this center.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Tautomerism Studies

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful non-destructive method for the structural elucidation of Acetamide, N-(1-cyclohexyl-2-hydroxyethyl)-. These methodologies provide detailed information regarding the molecular vibrations of the compound, allowing for the precise identification of its constituent functional groups and offering insights into potential tautomeric equilibria.

The structure of Acetamide, N-(1-cyclohexyl-2-hydroxyethyl)- contains several key functional groups whose vibrational modes can be readily identified. These include the secondary amide linkage, the terminal hydroxyl group, and the cyclohexyl ring. The characteristic frequencies of these groups are well-documented and provide a molecular fingerprint for the compound.

Key Functional Group Vibrations:

Amide Group: The secondary amide group gives rise to several characteristic bands. The Amide I band, primarily associated with the C=O stretching vibration, is one of the most intense and sensitive bands in the IR spectrum, typically appearing in the 1630-1680 cm⁻¹ region. researchgate.net The Amide II band, resulting from a combination of N-H in-plane bending and C-N stretching vibrations, is observed between 1510 and 1570 cm⁻¹. researchgate.net The N-H stretching vibration itself appears as a distinct band in the 3250-3350 cm⁻¹ range.

Hydroxyl Group: The O-H stretching vibration of the primary alcohol is highly sensitive to hydrogen bonding. In a condensed phase, it typically presents as a broad and strong absorption band in the region of 3200-3600 cm⁻¹.

Cyclohexyl and Ethyl Groups: The C-H stretching vibrations of the cyclohexyl and ethyl moieties are expected in the 2850-3000 cm⁻¹ range. C-H bending and scissoring vibrations appear in the 1350-1470 cm⁻¹ region, while the C-C skeletal vibrations of the ring contribute to the fingerprint region of the spectrum.

The complementary nature of FT-IR and Raman spectroscopy is particularly advantageous. While the polar C=O and O-H bonds produce strong signals in the IR spectrum, the non-polar C-C and symmetric C-H vibrations of the cyclohexyl ring often yield more intense signals in the Raman spectrum.

Tautomerism Studies:

Vibrational spectroscopy is also a valuable tool for investigating the potential for amide-imidol tautomerism in Acetamide, N-(1-cyclohexyl-2-hydroxyethyl)-. This equilibrium involves the migration of the amide proton to the carbonyl oxygen, resulting in an imidol tautomer characterized by a hydroxyl group and a carbon-nitrogen double bond (C=N).

The presence of the imidol tautomer would lead to significant changes in the vibrational spectrum. Specifically, the characteristic Amide I (C=O stretch) band around 1660 cm⁻¹ would decrease in intensity, while new bands corresponding to the O-H stretch of the imidol (distinct from the alcoholic OH) and the C=N stretch (typically 1640-1690 cm⁻¹) would appear. By analyzing the spectra under various conditions (e.g., different solvents, temperatures), the relative populations of the amide and imidol forms could be assessed, providing insight into the stability and reactivity of the compound.

Interactive Data Table: Expected Vibrational Frequencies

Below is a table summarizing the expected key vibrational frequencies for Acetamide, N-(1-cyclohexyl-2-hydroxyethyl)- based on established group frequencies from analogous molecules. researchgate.netresearchgate.net

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
O-H Stretch (H-bonded)Alcohol (-CH₂OH)3200 - 3600Strong, BroadWeak
N-H StretchSecondary Amide (-NH-)3250 - 3350Medium, SharpMedium
C-H StretchCyclohexyl, Ethyl2850 - 3000StrongStrong
Amide I (C=O Stretch)Amide (-C=O)1630 - 1680Very StrongMedium
Amide II (N-H Bend + C-N Stretch)Amide (-NH-C=O)1510 - 1570StrongWeak
C-H Bend/ScissorCyclohexyl, Ethyl1350 - 1470MediumMedium
C-O StretchPrimary Alcohol1000 - 1260StrongWeak

Chiral Chromatography (HPLC, GC) for Enantiomeric Purity and Separation of Stereoisomers

Acetamide, N-(1-cyclohexyl-2-hydroxyethyl)- possesses a stereogenic center at the carbon atom bonded to the cyclohexyl ring, the acetamido group, the hydroxymethyl group, and a hydrogen atom. Consequently, the compound exists as a pair of enantiomers. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), provides the definitive methods for the separation and quantification of these stereoisomers, which is crucial for determining enantiomeric purity.

The separation of enantiomers relies on the formation of transient, diastereomeric complexes between the analyte and a chiral stationary phase (CSP). nih.gov The differing stability of these complexes for each enantiomer results in different retention times, enabling their separation.

High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is a highly versatile and widely used technique for enantiomeric separation. jsmcentral.org For a molecule like Acetamide, N-(1-cyclohexyl-2-hydroxyethyl)-, which contains hydrogen-bond donor (N-H, O-H) and acceptor (C=O) sites, polysaccharide-based CSPs are often highly effective. These phases, typically derivatives of cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, offer a combination of steric cavities and interactive sites (e.g., carbamate (B1207046) groups) that facilitate chiral recognition through interactions such as hydrogen bonding, dipole-dipole, and steric hindrance.

Both normal-phase (NP) and reversed-phase (RP) modes can be employed.

Normal-Phase HPLC: Utilizes non-polar mobile phases, such as mixtures of hexane (B92381) or heptane (B126788) with an alcohol modifier (e.g., isopropanol, ethanol). This mode often provides excellent selectivity for chiral separations.

Reversed-Phase HPLC: Employs polar mobile phases, like mixtures of water or buffers with acetonitrile (B52724) or methanol. While sometimes offering lower selectivity than NP, RP methods are compatible with aqueous samples and mass spectrometry (LC-MS).

Gas Chromatography (GC):

Chiral GC is another powerful technique for enantioseparation, particularly for volatile and thermally stable compounds. gcms.cz Due to the presence of polar -OH and N-H groups, direct analysis of Acetamide, N-(1-cyclohexyl-2-hydroxyethyl)- by GC can be challenging, leading to poor peak shape and thermal degradation. Therefore, derivatization is typically required to block these active sites and increase volatility. Common derivatization strategies include acylation or silylation of the hydroxyl and amide groups.

Once derivatized, the compound can be separated on a GC column containing a chiral stationary phase. Cyclodextrin-based CSPs are frequently used for this purpose. sigmaaldrich.com These cyclic oligosaccharides have a chiral cavity, and enantiomeric separation is achieved based on the differential inclusion of the analyte enantiomers into this cavity.

Interactive Data Table: Illustrative Chiral HPLC Separation Parameters

This table presents a hypothetical but representative set of conditions for the enantiomeric separation of Acetamide, N-(1-cyclohexyl-2-hydroxyethyl)- by chiral HPLC, based on methods used for similar analytes. ntnu.no

ParameterCondition
TechniqueChiral High-Performance Liquid Chromatography (HPLC)
Stationary PhaseCellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralcel OD-H)
Column Dimensions250 mm x 4.6 mm, 5 µm particle size
Mobile Phasen-Hexane / Isopropanol (80:20, v/v)
Flow Rate1.0 mL/min
Temperature25 °C
DetectionUV at 210 nm
Retention Time (Enantiomer 1)12.5 min (Illustrative)
Retention Time (Enantiomer 2)14.8 min (Illustrative)
Resolution (Rs)> 2.0 (Illustrative)

Computational Chemistry and Theoretical Modeling of Acetamide, N 1 Cyclohexyl 2 Hydroxyethyl

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods provide a detailed picture of electron distribution, molecular orbital energies, and thermodynamic stability.

Density Functional Theory (DFT) Applications for Molecular Geometry and Vibrational Frequencies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying medium-sized molecules such as Acetamide (B32628), N-(1-cyclohexyl-2-hydroxyethyl)-. DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For acetamide derivatives, DFT methods have been successfully used to predict bond lengths, bond angles, and dihedral angles that are in good agreement with experimental data where available. semanticscholar.org

Once the optimized geometry is obtained, the same DFT framework can be used to calculate vibrational frequencies. These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms. A comparison between the calculated and experimentally obtained infrared (IR) and Raman spectra can help in the definitive assignment of spectral bands. researchgate.net For complex molecules, theoretical calculations are often necessary to interpret the vibrational spectra accurately. It is common practice to apply scaling factors to the calculated harmonic frequencies to account for anharmonicity and approximations in the theoretical model, which improves the correlation with experimental results. researchgate.net

Illustrative Data Table of Predicted Vibrational Frequencies for an Acetamide Derivative (Example)

Vibrational ModeFunctional/Basis SetCalculated Frequency (cm⁻¹)Scaled Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
N-H StretchB3LYP/6-311++G(d,p)350033803375
C=O StretchB3LYP/6-311++G(d,p)172016851680
C-N StretchB3LYP/6-311++G(d,p)135013151310
C-H Stretch (Cyclohexyl)B3LYP/6-311++G(d,p)305029402935

Note: This table is for illustrative purposes and does not represent actual calculated data for Acetamide, N-(1-cyclohexyl-2-hydroxyethyl)-.

Ab Initio Methods for High-Accuracy Predictions

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, offer a pathway to higher accuracy, albeit at a greater computational expense. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide benchmark-quality energetics and properties. For a molecule like Acetamide, N-(1-cyclohexyl-2-hydroxyethyl)-, these high-level calculations could be employed to refine the energies of different conformers or to obtain highly accurate electronic properties such as dipole moments and polarizabilities. The performance of various ab initio and DFT methods is often compared to determine the most suitable level of theory for a particular chemical system. researchgate.net

Natural Bond Orbital (NBO) Analysis for Stability and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a powerful tool for interpreting the results of a quantum chemical calculation in familiar chemical terms such as bonds, lone pairs, and atomic charges. For Acetamide, N-(1-cyclohexyl-2-hydroxyethyl)-, NBO analysis can provide a quantitative picture of charge distribution and delocalization. A key feature of the acetamide group is the resonance between the nitrogen lone pair and the carbonyl π-system. NBO analysis can quantify the stabilization energy associated with this n → π* interaction, which is crucial for understanding the planarity of the amide bond and its rotational barrier. It also provides insights into intramolecular hydrogen bonding, for instance, between the hydroxyl proton and the carbonyl oxygen, which can significantly influence the molecule's preferred conformation and reactivity.

Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior

While quantum chemical calculations typically focus on a single, static molecule, Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. nih.govresearcher.life This is particularly important for a flexible molecule like Acetamide, N-(1-cyclohexyl-2-hydroxyethyl)-, which possesses multiple rotatable bonds and a non-rigid cyclohexyl ring.

MD simulations model the movements of atoms by solving Newton's equations of motion, where the forces are calculated using a molecular mechanics force field. mdpi.comnih.gov By simulating the molecule over nanoseconds or even microseconds, it is possible to explore its conformational landscape and identify the most populated and energetically favorable conformations. arxiv.org For Acetamide, N-(1-cyclohexyl-2-hydroxyethyl)-, MD simulations could reveal the preferred orientations of the cyclohexyl and hydroxyethyl (B10761427) substituents relative to the acetamide plane.

Furthermore, by including solvent molecules (e.g., water) in the simulation box, MD can be used to study the molecule's behavior in solution. This allows for the investigation of solute-solvent interactions, such as hydrogen bonding with water, and the influence of the solvent on the conformational equilibrium. Analysis of the simulation trajectory can yield important information on properties like the root-mean-square deviation (RMSD) to assess structural stability and the radial distribution function (RDF) to characterize solvation shells. nih.gov

Prediction of Reaction Pathways, Transition States, and Mechanistic Validation

Theoretical methods are highly effective in mapping out the potential energy surfaces of chemical reactions, allowing for the prediction of reaction pathways and the characterization of transition states. For Acetamide, N-(1-cyclohexyl-2-hydroxyethyl)-, this could involve studying its synthesis, degradation, or metabolism. For example, the hydrolysis of the amide bond is a fundamental reaction in organic chemistry and biology. Quantum chemical calculations can be used to locate the transition state for both acid- and base-catalyzed hydrolysis, providing detailed geometric and energetic information about this high-energy species. By comparing the activation energies of different proposed mechanisms, it is possible to validate or refute mechanistic hypotheses.

In Silico Design and Optimization of Novel Analogs and Derivatives

The insights gained from computational modeling can be leveraged for the in silico design of new molecules with desired properties. mdpi.com By understanding the structure-property relationships of Acetamide, N-(1-cyclohexyl-2-hydroxyethyl)-, researchers can rationally design novel analogs. For instance, if the goal is to enhance a particular biological activity that involves binding to a receptor, computational docking studies could be performed to predict the binding modes of various derivatives. Quantum chemical calculations could then be used to assess the electronic properties of these designed analogs, ensuring they possess favorable characteristics such as appropriate lipophilicity or metabolic stability. This iterative cycle of design, computational evaluation, and subsequent synthesis can significantly accelerate the discovery of new and improved compounds.

Applications of Acetamide, N 1 Cyclohexyl 2 Hydroxyethyl in Chemical Synthesis, Catalysis, and Advanced Materials Science

Role as a Building Block or Intermediate in Complex Organic Synthesis

In the field of organic synthesis, a building block or intermediate is a molecule that is incorporated into a larger, more complex molecular structure. These intermediates often possess specific functional groups and stereochemical arrangements that are crucial for the construction of the final target molecule.

A thorough search of scientific databases and chemical literature did not yield any specific examples of Acetamide (B32628), N-(1-cyclohexyl-2-hydroxyethyl)- being used as a building block or intermediate in the synthesis of complex organic molecules. The presence of a hydroxyl group and a secondary amide functional group, along with a chiral center, theoretically allows for a variety of chemical transformations. For instance, the hydroxyl group could be a site for esterification, etherification, or oxidation, while the amide bond could potentially be hydrolyzed or otherwise modified. The cyclohexyl group provides steric bulk and lipophilicity, which could influence the reactivity and properties of any larger molecule it is incorporated into.

However, without specific documented examples, its role in complex organic synthesis remains hypothetical. Further research would be needed to explore its reactivity and potential as a precursor to novel compounds.

Exploration in Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of molecules, where the interactions between the molecules are non-covalent. These interactions, such as hydrogen bonding, van der Waals forces, and hydrophobic effects, govern the formation of larger, organized structures. Host-guest systems are a central concept in supramolecular chemistry, where a larger "host" molecule can bind a smaller "guest" molecule.

The molecular structure of Acetamide, N-(1-cyclohexyl-2-hydroxyethyl)- possesses features that could be relevant to supramolecular chemistry. The amide and hydroxyl groups are capable of forming hydrogen bonds, which are fundamental to molecular recognition and self-assembly processes. The cyclohexyl group could participate in hydrophobic interactions.

Despite these structural features, no published research could be found that investigates the role of Acetamide, N-(1-cyclohexyl-2-hydroxyethyl)- in supramolecular chemistry or its use in host-guest systems. Its potential to self-assemble or to act as a guest or host molecule has not been explored in the available scientific literature.

Potential as a Ligand or Precursor in Asymmetric Catalysis

Asymmetric catalysis is a field of chemistry focused on the use of chiral catalysts to control the stereochemical outcome of a chemical reaction, leading to the preferential formation of one enantiomer or diastereomer. Chiral ligands, which coordinate to a metal center, are often the source of this stereochemical control.

Acetamide, N-(1-cyclohexyl-2-hydroxyethyl)- contains a chiral center and potential coordinating atoms (the oxygen of the hydroxyl group and the oxygen or nitrogen of the amide group). These features suggest that it could, in principle, be investigated as a chiral ligand for metal-catalyzed asymmetric reactions. The combination of a nitrogen and an oxygen donor atom makes it a potential bidentate ligand.

However, a review of the literature on asymmetric catalysis did not reveal any studies where Acetamide, N-(1-cyclohexyl-2-hydroxyethyl)- was used as a ligand or a precursor to a ligand. The development of new chiral ligands is an active area of research, but this specific compound does not appear to have been explored for this purpose in any published work.

Integration into Functional Materials and Specialty Chemicals (excluding specific physical properties)

Functional materials are materials designed to possess specific properties that allow them to perform a particular function. Specialty chemicals are produced for specific applications and are often characterized by their unique chemical structures. The integration of specific organic molecules into polymers or other materials can impart desired functionalities.

The structure of Acetamide, N-(1-cyclohexyl-2-hydroxyethyl)- suggests that it could potentially be incorporated into larger material structures. For example, the hydroxyl group could be used to form a polymer backbone through condensation polymerization. The presence of the amide and cyclohexyl groups could influence the properties of the resulting material, such as its thermal stability, solubility, or mechanical properties.

Future Directions and Emerging Research Avenues for Acetamide, N 1 Cyclohexyl 2 Hydroxyethyl

Development of Novel and Highly Efficient Synthetic Methodologies

The synthesis of Acetamide (B32628), N-(1-cyclohexyl-2-hydroxyethyl)- likely involves the acylation of the corresponding amino alcohol, 2-amino-1-cyclohexylethanol. Future research could focus on developing more efficient and stereoselective synthetic routes.

Catalytic methods also present a significant area for development. For instance, enzyme-catalyzed acylations could offer high chemo- and stereoselectivity under mild conditions. Additionally, the use of novel coupling agents and catalysts for amide bond formation, moving beyond traditional reagents, could lead to more sustainable and atom-economical syntheses.

Another avenue for exploration is the development of one-pot syntheses. For example, a multicomponent reaction involving a cyclohexyl derivative, a source of the acetamide group, and a carbonyl compound could potentially construct the molecule in a single step, significantly improving efficiency. nih.gov

Synthetic ApproachPotential AdvantagesKey Research Focus
Chemoselective Acylation Fewer reaction steps, higher overall yieldOptimization of reaction conditions (pH, solvent, catalyst) to control N- vs. O-acylation
Enzymatic Catalysis High selectivity, mild reaction conditions, environmentally friendlyScreening for suitable enzymes, reaction engineering for optimal performance
Novel Coupling Reagents Improved yields, reduced side products, greener processesDevelopment and application of new reagents for amide bond formation
One-Pot Syntheses Increased efficiency, reduced wasteDesign of multicomponent reactions for the direct assembly of the target molecule

Advanced Theoretical Studies for Deeper Mechanistic Understanding

Computational chemistry offers powerful tools to investigate the structure, properties, and reactivity of Acetamide, N-(1-cyclohexyl-2-hydroxyethyl)- at a molecular level.

Conformational Analysis: The presence of a flexible cyclohexyl ring and a rotatable C-C bond between the ring and the hydroxyethyl (B10761427) group suggests a complex conformational landscape. Theoretical calculations, such as Density Functional Theory (DFT), can be employed to identify the most stable conformers and the energy barriers between them. researchgate.net Understanding the preferred conformations is crucial as it influences the molecule's physical properties and reactivity.

Intramolecular Hydrogen Bonding: A key structural feature is the potential for intramolecular hydrogen bonding between the hydroxyl group and the amide oxygen or nitrogen. Computational studies can quantify the strength and geometry of these interactions. mdpi.comnih.gov Such hydrogen bonds can significantly impact the molecule's conformation and chemical behavior.

Reaction Mechanisms: Theoretical modeling can elucidate the mechanisms of potential reactions involving Acetamide, N-(1-cyclohexyl-2-hydroxyethyl)-. For example, the mechanism of its formation via acylation of 2-amino-1-cyclohexylethanol can be studied to understand the role of catalysts and predict optimal reaction conditions. researchgate.net Similarly, the mechanisms of its potential transformations, such as cyclization or oxidation, can be investigated to guide experimental work.

Theoretical MethodResearch ApplicationInsights Gained
Density Functional Theory (DFT) Conformational analysis, reaction mechanism studiesIdentification of stable conformers, transition state energies, reaction pathways
Quantum Theory of Atoms in Molecules (QTAIM) Analysis of hydrogen bonding and other non-covalent interactionsQuantification of the strength and nature of intramolecular interactions
Molecular Dynamics (MD) Simulations Study of dynamic behavior in different environmentsUnderstanding conformational flexibility and solvent effects

Exploration of Untapped Chemical Transformations

The bifunctional nature of Acetamide, N-(1-cyclohexyl-2-hydroxyethyl)-, containing both a hydroxyl and an amide group, opens up possibilities for a variety of chemical transformations that remain to be explored.

Cyclization Reactions: The 1,3-relationship between the hydroxyl and amino groups makes this molecule a potential precursor for the synthesis of heterocyclic compounds. For instance, intramolecular cyclization could lead to the formation of oxazoline (B21484) or morpholine (B109124) derivatives, which are important scaffolds in medicinal chemistry and materials science.

Oxidation and Reduction Reactions: The secondary alcohol can be oxidized to the corresponding ketone, which would be a versatile intermediate for further functionalization. Conversely, the amide group could potentially be reduced to an amine, yielding a diamine with a cyclohexyl backbone.

Transformations of the Amide Group: The amide bond itself can be a site for various chemical modifications. For example, N-alkylation or the introduction of different acyl groups could be explored to synthesize a library of derivatives with diverse properties. researchgate.net Furthermore, under specific conditions, the amide bond could be cleaved to regenerate the amino alcohol and an acetate (B1210297) derivative.

Radical Reactions: Recent advances in photoredox catalysis have enabled a wide range of radical reactions. The C-H bonds on the cyclohexyl ring or at the alpha position to the hydroxyl group could be potential sites for radical functionalization, allowing for the introduction of new substituents and the creation of more complex molecules. acs.org

Reaction TypePotential ProductsPotential Applications
Intramolecular Cyclization Oxazolines, MorpholinesBuilding blocks for pharmaceuticals and functional materials
Oxidation of the Alcohol KetonesVersatile synthetic intermediates
Reduction of the Amide DiaminesMonomers for polyamides, ligands for metal complexes
Amide Group Modification N-alkylated or N-acylated derivativesFine-tuning of physical and chemical properties
Radical Functionalization Substituted cyclohexyl derivativesAccess to novel and complex molecular architectures

Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science

Excluding biological and clinical applications, the unique structure of Acetamide, N-(1-cyclohexyl-2-hydroxyethyl)- suggests several potential uses in materials science.

Polymer Chemistry: The molecule could serve as a functional monomer in polymerization reactions. The hydroxyl group could be used for the synthesis of polyesters or polyurethanes, while the amide functionality could influence the polymer's properties, such as its thermal stability and solubility. The bulky cyclohexyl group would likely impart rigidity and a high glass transition temperature to the resulting polymer.

Self-Assembling Materials: The presence of both a hydrogen bond donor (hydroxyl) and a hydrogen bond acceptor (amide) suggests that this molecule could participate in self-assembly processes to form ordered supramolecular structures, such as organogels or liquid crystals. nih.govnih.gov The nature of these assemblies would be influenced by the stereochemistry of the molecule and the processing conditions.

Surface Modification: The compound could be used to modify the surface properties of materials. For example, it could be grafted onto a polymer surface to alter its hydrophilicity, adhesion, or biocompatibility for non-medical applications.

Ligands for Metal Complexes: The amide and hydroxyl groups could act as chelating ligands for various metal ions. The resulting metal complexes could have interesting catalytic or photophysical properties, making them potentially useful in catalysis or as components in functional materials.

Application AreaRole of Acetamide, N-(1-cyclohexyl-2-hydroxyethyl)-Potential Material Properties
Polymer Synthesis MonomerIncreased rigidity, higher glass transition temperature, modified solubility
Supramolecular Chemistry Building block for self-assemblyFormation of organogels, liquid crystals, or other ordered structures
Surface Modification Surface-active agentAltered surface energy, hydrophilicity, and adhesion
Coordination Chemistry Ligand for metal ionsCatalytic activity, photophysical properties

Q & A

Q. What are the recommended synthetic routes for Acetamide, N-(1-cyclohexyl-2-hydroxyethyl)-, and how can purity be ensured?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 1-cyclohexyl-2-hydroxyethylamine with acetyl chloride in anhydrous dichloromethane under nitrogen atmosphere at 0–5°C, followed by neutralization with sodium bicarbonate . Purification is typically achieved via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent). Purity validation requires HPLC (≥98% purity) and NMR spectroscopy (absence of unreacted amine or acetylating agent peaks) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Assign peaks for the cyclohexyl group (δ 1.0–2.0 ppm, multiplet), hydroxyl proton (δ 1.5–2.5 ppm, broad), and acetamide carbonyl (δ 170–175 ppm in 13C) .
  • IR Spectroscopy : Confirm N-H stretch (~3300 cm⁻¹) and carbonyl absorption (~1650 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]+ matching the theoretical mass (e.g., C₁₁H₂₁NO₂: 199.1572 Da) .

Q. What safety protocols are critical for handling this compound in the lab?

  • Methodological Answer :
  • Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood due to potential respiratory irritancy .
  • Store in airtight containers at 2–8°C to prevent hydrolysis. Waste disposal must follow institutional guidelines for amide-containing compounds, with incineration as a preferred method .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell line specificity, solvent effects). To address this:
  • Standardize Assays : Use validated cytotoxicity protocols (e.g., MTT assay ) with controls for solvent interference (e.g., DMSO ≤0.1% v/v).
  • Dose-Response Analysis : Generate IC₅₀ curves across multiple replicates to assess reproducibility .
  • Structural Confirmation : Verify compound integrity post-assay via LC-MS to rule out degradation .

Q. What computational strategies predict the pharmacokinetic properties of this acetamide derivative?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Model interactions with cytochrome P450 enzymes to predict metabolic stability .
  • QSAR Modeling : Use descriptors like logP (calculated via ChemAxon) and topological polar surface area (TPSA) to estimate blood-brain barrier permeability .
  • Docking Studies : Target cyclooxygenase-2 (COX-2) or other receptors using AutoDock Vina, guided by structural analogs (e.g., ).

Q. How can X-ray crystallography clarify the stereochemical configuration of this compound?

  • Methodological Answer :
  • Crystal Growth : Dissolve the compound in a 1:1 acetone/hexane mixture and slowly evaporate solvent at 4°C .
  • Data Collection : Use a synchrotron source (λ = 0.98 Å) to resolve hydroxyl and acetamide group orientations. Compare with known structures (e.g., ).
  • Refinement : Apply SHELXL for hydrogen bonding network analysis, focusing on O-H···O=C interactions .

Data Contradiction Analysis

Q. Why do solubility values for this compound vary across studies, and how can this be mitigated?

  • Methodological Answer : Solubility discrepancies often stem from pH differences or solvent purity. To standardize:
  • pH Profiling : Measure solubility in buffers (pH 1.2–7.4) using UV-Vis spectroscopy (λmax ~210 nm) .
  • Solvent Purity : Use HPLC-grade solvents and report lot numbers. Cross-validate with nephelometry for turbidity detection .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.